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molecular formula C10H12O3S B8646950 3-[(2-Methoxyphenyl)thio]propanoic acid

3-[(2-Methoxyphenyl)thio]propanoic acid

Cat. No. B8646950
M. Wt: 212.27 g/mol
InChI Key: ALVJJWUVOXWYGL-UHFFFAOYSA-N
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Patent
US05565440

Procedure details

8.64 g of phosphorous pentachloride was added to a solution of 8.0 g of 2-(2-methoxyphenylthio)ethanecarboxylic acid in 24 ml of benzene under the atmosphere of argon while cooling to 0° C. After stirring the reaction mixture for 20 minutes at 100° C., 9.13 ml of stannous tetrachloride was dropwise added to the mixture while cooling to -10° C. Following completion of dropping, the reaction mixture was warmed to 0° C. and stirred for 30 minutes. Next, 24 g of ice followed by 14 ml of concentrated hydrochloric acid were added followed by refluxing for about 30 minutes. After cooling the reaction mixture to room temperature, the organic layer was separated and the aqueous layer was extracted three times with benzene. After combining the organic layers and washing twice with water, the combined organic layer was dried over magnesium sulfate, the solvent was distilled off and the resulting crystal was recrystallized from ethyl acetate-hexane to obtain 5.53 g of the target compound 8-methoxythiochroman-4-one (yield: 76%, m.p.: 110°-110.5° C.).
Quantity
8.64 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
[Compound]
Name
stannous tetrachloride
Quantity
9.13 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
24 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)(Cl)Cl.[CH3:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[S:15][CH2:16][CH2:17][C:18]([OH:20])=O.Cl>C1C=CC=CC=1>[CH3:7][O:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:10]=1[S:15][CH2:16][CH2:17][C:18]2=[O:20]

Inputs

Step One
Name
Quantity
8.64 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
8 g
Type
reactant
Smiles
COC1=C(C=CC=C1)SCCC(=O)O
Name
Quantity
24 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
stannous tetrachloride
Quantity
9.13 mL
Type
reactant
Smiles
Step Three
Name
ice
Quantity
24 g
Type
reactant
Smiles
Step Four
Name
Quantity
14 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 20 minutes at 100° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling to -10° C
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to 0° C.
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for about 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with benzene
WASH
Type
WASH
Details
washing twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the resulting crystal was recrystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.53 g
Name
Type
product
Smiles
COC=1C=CC=C2C(CCSC12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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